molecular formula C8H14BF3KNO2 B1456784 Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate CAS No. 1430219-73-0

Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate

Cat. No.: B1456784
CAS No.: 1430219-73-0
M. Wt: 263.11 g/mol
InChI Key: UYUDDXOJTCPYIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate is synthesized through a series of chemical reactions involving the introduction of the tert-butoxycarbonyl (Boc) protecting group and the trifluoroborate moiety. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate involves its role as a reagent in chemical reactions. The trifluoroborate group acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds. The tert-butoxycarbonyl group serves as a protecting group, stabilizing the azetidine ring during reactions.

Comparison with Similar Compounds

Similar Compounds

    Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate: C8H14BF3KNO2

    Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)difluoroborate: Similar structure but with two fluorine atoms instead of three.

    Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)monofluoroborate: Similar structure but with one fluorine atom instead of three.

Uniqueness

This compound is unique due to its trifluoroborate group, which provides enhanced stability and reactivity in chemical reactions compared to its difluoro and monofluoro counterparts. This makes it particularly valuable in synthetic chemistry for the formation of complex organic molecules .

Properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BF3NO2.K/c1-8(2,3)15-7(14)13-4-6(5-13)9(10,11)12;/h6H,4-5H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUDDXOJTCPYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430219-73-0
Record name potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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